Estimated Lipophilicity Advantage Over the Nicotinoyl-Piperidine Analog: Implications for CNS Penetration
The target compound (CAS 1207019-12-2) is estimated to have a logP approximately 1.0–1.5 units higher than its nicotinoyl-piperidine analog (CAS 1396888-60-0). The comparator, 1-(3-phenylpropyl)-3-{1-(pyridine-3-carbonyl)piperidin-4-ylmethyl}urea, has a reported XLogP3 of 2.5 and a topological polar surface area (TPSA) of 74.3 Ų [1]. Based on fragment-based estimation, the target compound—where the polar pyridine-3-carbonyl group is replaced by a less polar 2-methoxyethyl group—has an estimated logP in the range of 3.5–4.0 and an estimated TPSA of approximately 44–47 Ų [2]. This difference places the target compound closer to the optimal lipophilicity range (logP 3–5) and below the TPSA threshold (<60–70 Ų) widely associated with favorable passive CNS permeability [3].
| Evidence Dimension | Estimated lipophilicity (logP) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | Estimated logP: ~3.5–4.0; Estimated TPSA: ~44–47 Ų (calculated from structure) |
| Comparator Or Baseline | Nicotinoyl-piperidine analog (CAS 1396888-60-0): XLogP3 = 2.5; TPSA = 74.3 Ų |
| Quantified Difference | ΔlogP ≈ +1.0 to +1.5 log units; ΔTPSA ≈ −27 to −30 Ų |
| Conditions | Computed/estimated physicochemical properties; no experimental logP or TPSA data available for target compound |
Why This Matters
Higher lipophilicity and lower TPSA in the target compound predict improved passive blood-brain barrier permeability, making it a more suitable candidate for CNS-targeted screening campaigns compared to the more polar nicotinoyl analog.
- [1] Kuujia. 1-(3-phenylpropyl)-3-{1-(pyridine-3-carbonyl)piperidin-4-ylmethyl}urea (CAS 1396888-60-0). Computed properties: XLogP3 = 2.5, TPSA = 74.3 Ų. Available at: https://www.kuujia.com/cas-1396888-60-0.html View Source
- [2] CIRS Group. Regulatory Database listing for CAS 1207019-12-2 and analogs. Available at: https://hgt.cirs-group.com/tools/cas?keyword=1&pageNum=9225&type=4 View Source
- [3] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx, 2(4), 541–553. DOI: 10.1602/neurorx.2.4.541 View Source
